2-Oxaspiro[4.4]nonan-7-one

Lipophilicity ADME Drug-likeness

2-Oxaspiro[4.4]nonan-7-one (CAS 1557247-04-7) is an oxaspirocyclic ketone with the molecular formula C₈H₁₂O₂ and a molecular weight of 140.18 g/mol. Its structure features a spiro[4.4] framework in which a tetrahydrofuran ring and a cyclopentanone ring share a quaternary carbon, positioning a reactive ketone at the 7-position and an endocyclic ether oxygen at the 2-position.

Molecular Formula C8H12O2
Molecular Weight 140.18 g/mol
CAS No. 1557247-04-7
Cat. No. B3391293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxaspiro[4.4]nonan-7-one
CAS1557247-04-7
Molecular FormulaC8H12O2
Molecular Weight140.18 g/mol
Structural Identifiers
SMILESC1CC2(CCOC2)CC1=O
InChIInChI=1S/C8H12O2/c9-7-1-2-8(5-7)3-4-10-6-8/h1-6H2
InChIKeyOPNVEXLSTZCUOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Oxaspiro[4.4]nonan-7-one (CAS 1557247-04-7): Procurement-Grade Spirocyclic Ketone Building Block


2-Oxaspiro[4.4]nonan-7-one (CAS 1557247-04-7) is an oxaspirocyclic ketone with the molecular formula C₈H₁₂O₂ and a molecular weight of 140.18 g/mol [1]. Its structure features a spiro[4.4] framework in which a tetrahydrofuran ring and a cyclopentanone ring share a quaternary carbon, positioning a reactive ketone at the 7-position and an endocyclic ether oxygen at the 2-position [2]. The compound belongs to the broader class of spirocyclic building blocks increasingly prioritized in medicinal chemistry for their high fraction of sp³-hybridized carbons (Fsp³ = 0.875), zero rotatable bonds, and consequent conformational rigidity—properties associated with improved target selectivity, aqueous solubility, and clinical developability profiles [3].

Why 2-Oxaspiro[4.4]nonan-7-one Cannot Be Interchanged with Other Oxaspiro[4.4]nonanone Isomers or Dioxaspiro Analogs


Within the oxaspiro[4.4]nonanone family, positional isomerism and heteroatom composition produce large, quantifiable differences in key physicochemical parameters that directly govern biological behavior, synthetic handle reactivity, and ADME compatibility. The 7-one isomer differs from the 1-one (lactone) isomer by 1.5 log units in XLogP3 (0.1 vs. 1.6) [1][2] and from the dioxaspiro analog by 9.2 Ų in TPSA and a full log unit in lipophilicity [3]. These differences are not incremental: a ΔXLogP3 of ≥1.0 is associated with measurable shifts in membrane permeability, plasma protein binding, and off-target promiscuity risk [4]. Generic substitution without explicit consideration of these profile differences risks compromising lead optimization SAR, assay reproducibility, and ultimate procurement value.

Quantitative Differentiation Evidence for 2-Oxaspiro[4.4]nonan-7-one vs. Closest Analogs


Lipophilicity Advantage: XLogP3 Differentiation Between 2-Oxaspiro[4.4]nonan-7-one and the 1-One (Lactone) Isomer

2-Oxaspiro[4.4]nonan-7-one exhibits an XLogP3 of 0.1, compared to 1.6 for its positional isomer 2-oxaspiro[4.4]nonan-1-one, a difference of 1.5 log units as computed by PubChem's XLogP3 algorithm [1][2]. The 7-one isomer is substantially more hydrophilic, placing it within the optimal lipophilicity range (XLogP3 0–3) associated with lower attrition risk in drug development, whereas the 1-one isomer's XLogP3 of 1.6, while still within acceptable bounds, confers a higher predicted membrane partitioning that may drive greater CYP450 inhibition and off-target pharmacology [3]. This difference arises from the electronic environment of the carbonyl: in the 1-one isomer, the carbonyl is part of a lactone (ester) moiety with reduced local polarity, while in the 7-one isomer, the ketone carbonyl exists in a cyclopentanone ring with greater solvent exposure [2].

Lipophilicity ADME Drug-likeness Lead optimization

TPSA and HBA Differentiation: 2-Oxaspiro[4.4]nonan-7-one vs. 1,4-Dioxaspiro[4.4]nonan-7-one

2-Oxaspiro[4.4]nonan-7-one has a topological polar surface area (TPSA) of 26.3 Ų with 2 hydrogen bond acceptors (HBA) and 0 hydrogen bond donors (HBD), compared to TPSA of 35.5 Ų and 3 HBA for 1,4-dioxaspiro[4.4]nonan-7-one (CAS 109459-59-8) [1][2]. The 9.2 Ų lower TPSA of the target compound places it well under the commonly cited threshold of <60 Ų for good oral absorption and <90 Ų for blood–brain barrier penetration [3]. The additional ether oxygen in the dioxaspiro analog increases both TPSA and HBA count, which is known to reduce passive membrane permeability and CNS penetration potential. Both compounds share zero HBD and zero rotatable bonds, preserving conformational rigidity [1][2].

Polar surface area Permeability CNS drug design Building block selection

Fsp³ Enrichment and Conformational Rigidity: Differentiation from Flat Aromatic Building Blocks

2-Oxaspiro[4.4]nonan-7-one possesses an Fsp³ (fraction of sp³-hybridized carbons) of 0.875, with zero rotatable bonds, as reported in the ChemSpace property database [1]. This value substantially exceeds the median Fsp³ of ~0.36 reported for oral drugs in the CMC database and places the compound among highly saturated three-dimensional scaffolds that are actively sought in modern medicinal chemistry to escape 'flatland' attrition [2]. In class-level comparison, many commonly used aromatic ketone building blocks (e.g., substituted acetophenones, benzophenones) exhibit Fsp³ values below 0.3 and contain multiple rotatable bonds, contributing to higher planarity, lower aqueous solubility, and increased risk of aromatic stacking-mediated off-target binding [2][3]. The spirocyclic architecture of the target compound enforces a defined angle between the two ring planes (~90°), creating a three-dimensional vector presentation that is inaccessible to monocyclic or fused bicyclic ketones [3].

Fsp3 Spirocyclic scaffold Conformational restriction Drug design

Reactive Ketone Handle Differentiation: 7-Position Cyclopentanone vs. 1-Position Lactone Carbonyl

The ketone group at the 7-position of 2-oxaspiro[4.4]nonan-7-one is a true cyclopentanone carbonyl, whereas the carbonyl in 2-oxaspiro[4.4]nonan-1-one (CAS 5732-98-9) is embedded within a γ-butyrolactone (ester) moiety [1][2]. This structural distinction confers fundamentally different reactivity profiles: the cyclopentanone ketone is susceptible to nucleophilic addition (Grignard, organolithium), reductive amination, olefination (Wittig, Horner-Wadsworth-Emmons), and oxime/hydrazone formation, while the lactone carbonyl is preferentially opened by nucleophilic acyl substitution, leading to ring-opened products [3]. The 7-one isomer thus offers a more versatile and predictable synthetic handle for fragment elaboration and library synthesis. No quantitative head-to-head reactivity comparison has been published; this differentiation is based on well-established functional group reactivity principles [3].

Synthetic handle Ketone reactivity Lactone Derivatization Chemoselectivity

Multi-Vendor Availability and Purity Benchmarking for Reliable Procurement Planning

2-Oxaspiro[4.4]nonan-7-one is listed as an in-stock building block across multiple independent suppliers with quantifiable purity and pricing data. ChemSpace aggregates 26 items from 4 suppliers, with Enamine offering the compound at 95% purity across a range of pack sizes from 100 mg ($377) to 5 g ($3,147), with a 3-day lead time from Latvia [1]. ChemScene lists the compound at 98% purity (Cat. No. CS-0618135), stored sealed at 2–8°C, with room-temperature shipping in the continental US . Shao-Yuan (SY386161) and AKSci (3889FC) also carry the compound, indicating robust multi-source availability . This multi-vendor landscape reduces single-supplier dependency risk compared to less widely stocked analogs such as 2-oxaspiro[4.4]nonan-4-one, which appears in fewer catalogs .

Procurement Supply chain Purity Catalog building blocks

Highest-Value Application Scenarios for 2-Oxaspiro[4.4]nonan-7-one Based on Quantitative Evidence


Lead-Optimization Scaffold Requiring Low Lipophilicity (XLogP3 ≈ 0.1) to Mitigate CYP and hERG Liability

For medicinal chemistry programs where reducing lipophilicity is a primary design goal—particularly in kinase, GPCR, or CNS-targeted campaigns where elevated logP correlates with CYP450 inhibition, hERG channel blockade, and promiscuous off-target binding—2-oxaspiro[4.4]nonan-7-one (XLogP3 = 0.1) [1] provides a 1.5 log unit advantage over the 1-one isomer (XLogP3 = 1.6) [2]. This difference is pharmacokinetically significant and supports its selection as a core scaffold when the design hypothesis explicitly requires low intrinsic lipophilicity to maintain target selectivity and reduce metabolic liability [3].

CNS-Penetrant Fragment or Building Block Leveraging TPSA of 26.3 Ų and Zero HBD

With a TPSA of 26.3 Ų (well below the CNS MPO optimal range of 40–90 Ų), zero hydrogen bond donors, and zero rotatable bonds [1], the compound is structurally pre-validated for CNS drug design according to established multiparameter optimization criteria [2]. Compared to the dioxaspiro analog (TPSA = 35.5 Ų; 3 HBA) [3], the 7-one scaffold offers superior predicted passive BBB permeability, making it the preferred choice for fragment-based CNS screening libraries or for elaboration into brain-penetrant leads targeting neurological or psychiatric indications.

Spirocyclic Diversity Library Synthesis Exploiting the Free Cyclopentanone Ketone Handle

The 7-position cyclopentanone carbonyl provides a versatile synthetic handle for nucleophilic addition, reductive amination, and olefination chemistry that is not available with the lactone-type 1-one isomer [1][2]. This enables high-diversity library construction through robust C–C and C–N bond-forming reactions. Procurement of the 7-one isomer is justified when the synthetic workflow requires a ketone that tolerates strongly basic or nucleophilic conditions without competing ring-opening side reactions, which would degrade the spirocyclic architecture in lactone-containing analogs [3].

High-Fsp³ Screening Collection Design for Phenotypic and Fragment-Based Discovery

2-Oxaspiro[4.4]nonan-7-one, with an Fsp³ of 0.875 and complete conformational restriction (zero rotatable bonds) [1], aligns with the design principles of 'escape from flatland' [2] and is appropriate for inclusion in high-Fsp³, three-dimensional screening collections. Compared to planar aromatic ketone building blocks (Fsp³ typically <0.3), the spirocyclic scaffold introduces defined three-dimensionality that can probe novel binding pockets and improve hit-to-lead developability profiles—a compelling procurement rationale for organizations investing in diversity-oriented synthesis or fragment-based drug discovery [3].

Quote Request

Request a Quote for 2-Oxaspiro[4.4]nonan-7-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.